3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile
Description
3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile is a complex organic compound that features a unique structure combining a thianyl group, a diazepane ring, and a benzonitrile moiety
Properties
IUPAC Name |
3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c19-14-15-3-1-4-16(13-15)18(22)21-8-2-7-20(9-10-21)17-5-11-23-12-6-17/h1,3-4,13,17H,2,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVAMGLHEMLFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the thianyl and diazepane intermediates, which are then coupled with a benzonitrile derivative under specific reaction conditions. The detailed synthetic route and conditions can vary, but often involve the use of reagents such as n-butyllithium, elemental sulfur, and various acid chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of less toxic reagents and solvents can be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzonitrile moiety can be reduced to form corresponding amines.
Substitution: The diazepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thianyl group can yield sulfoxides or sulfones, while reduction of the benzonitrile group can produce primary amines .
Scientific Research Applications
3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The thianyl group can engage in electron-donating interactions, while the diazepane ring can interact with various receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Thien-3-ylbenzonitrile: This compound shares the benzonitrile and thianyl moieties but lacks the diazepane ring.
Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: These compounds have similar electronic properties and applications in OLEDs.
Uniqueness
3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties. This structural feature allows for a broader range of interactions and applications compared to similar compounds .
Biological Activity
3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile typically involves multi-step organic reactions. Key steps include:
- Preparation of the Thianyl Group : Synthesized from thiophene through controlled reactions.
- Formation of the Diazepane Ring : Achieved via cyclization reactions involving diamines and dihalides.
- Coupling Reaction : The thianyl group and diazepane ring are coupled with benzonitrile using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Anticancer Properties
Research indicates that compounds similar to 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile exhibit promising anticancer activities. For instance, studies on related triazole-coumarin conjugates demonstrated significant antiproliferative effects against various human cancer cell lines (e.g., MCF-7, SW480, A549) . These effects were often linked to mechanisms such as cell cycle arrest and apoptosis induction.
The biological activity of 3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile is believed to involve interactions with specific biological targets:
- Enzyme Modulation : The compound may inhibit or activate certain enzymes, influencing metabolic pathways relevant to cancer progression.
- Receptor Binding : It could interact with cell surface receptors, altering signaling pathways that control cell growth and survival .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of similar compounds on cultured cancer cells. The results demonstrated that certain structural modifications enhanced the cytotoxicity against breast and colon cancer cells. The most effective compounds induced G2/M phase arrest and apoptosis .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which related compounds exert cytotoxic effects. It was found that these compounds could form DNA cross-links, leading to increased toxicity in specific leukemic cell lines. This suggests that structural features such as the thianyl group may play a crucial role in DNA interaction .
Data Table: Biological Activity Summary
| Compound Name | Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|---|
| Compound A | Antiproliferative | MCF-7 | 15 | G2/M arrest, apoptosis |
| Compound B | Cytotoxic | SW480 | 12 | DNA cross-linking |
| Compound C | Anticancer | A549 | 10 | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
